Trichloro Bisphenol S

Endocrine Disruption Estrogen Receptor GFP Expression System

Researchers developing UHPLC-MS/MS methods for halogenated bisphenols in environmental matrices require a reliably pure reference standard with defined estrogenic activity. Trichloro Bisphenol S (TCBS) fills this gap as a tri-chlorinated BPS analog exhibiting intermediate estrogenic potency between BPS and diCl-BPS. - ≥95% HPLC purity with full COA/MS/HPLC documentation - Ideal calibrant for UHPLC-MS/MS quantification in water, soil, biota, and urine - Serves as ERα/ERβ tool compound for structure-activity studies - Available in 10-100 mg aliquots with cold-chain shipping

Molecular Formula C12H7Cl3O4S
Molecular Weight 353.6 g/mol
Cat. No. B13407877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro Bisphenol S
Molecular FormulaC12H7Cl3O4S
Molecular Weight353.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl)O
InChIInChI=1S/C12H7Cl3O4S/c13-8-3-6(1-2-11(8)16)20(18,19)7-4-9(14)12(17)10(15)5-7/h1-5,16-17H
InChIKeyILJCMQVJEFEHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TCBS: Baseline Properties & Specifications


Trichloro Bisphenol S (TCBS; CAS 80396-78-7) is a halogenated bisphenol analog belonging to the class of sulfonyldiphenols. Its molecular structure comprises two hydroxyphenyl groups bridged by a sulfonyl (-SO₂-) moiety, with three chlorine substituents located at the 2,2′,6-positions of the aromatic rings, conferring a molecular formula of C₁₂H₇Cl₃O₄S and a molecular weight of 353.61 g/mol . Predicted physicochemical properties include a melting point of 209–213 °C, a density of 1.679 ± 0.06 g/cm³, and an estimated pKa of 4.05 ± 0.25 . This compound is distinguished from its non-halogenated congener, bisphenol S (BPS), by its increased lipophilicity and reduced estrogenic potency, while its tri-chlorination pattern places it as an intermediate between the less substituted mono‑/dichloro‑BPS analogs and the fully substituted tetrachloro‑BPS (TCBPS) [1]. Commercial availability is predominantly from specialty chemical suppliers offering analytical reference-grade material (≥95% purity) intended for research and development applications .

TCBS Procurement: Why Analogs Cannot Substitute


The decision to procure Trichloro Bisphenol S over a closely related bisphenol analog—whether Bisphenol S (BPS), a less-chlorinated derivative (ClBPS, diClBPS), or the fully halogenated Tetrachloro Bisphenol S (TCBPS)—carries significant scientific and functional consequences. Halogenation is not a trivial molecular modification; it fundamentally alters lipophilicity, receptor binding affinity, thermal stability, and environmental persistence in a non-linear fashion . For instance, the addition of a third chlorine atom to the BPS scaffold results in a compound that exhibits an estrogenic potency intermediate between that of diClBPS and the parent BPS, but importantly, it does not follow a simple additive relationship with respect to halogen content [1]. Similarly, in polymer applications, the degree of chlorination directly impacts the thermal decomposition profile, char yield, and flame-retardant efficacy of derived polyesters, meaning that substituting TCBS for TCBPS or BPS will yield a material with a different safety and performance profile [2]. The quantitative evidence presented in the following section demonstrates exactly where and by how much TCBS differs from its closest comparators, underscoring the necessity of compound-specific selection.

TCBS: Quantifiable Differentiation Evidence


Estrogenic Potency vs. BPA & BPS

In a direct head-to-head comparison using a GFP expression system, the estrogenic activity of Trichloro Bisphenol S (triClBPS) was found to be significantly lower than that of both Bisphenol S (BPS) and Bisphenol A (BPA). The study established a clear rank order of potency: BPA ≥ BPS > triClBPS > diClBPS > ClBPS [1]. This demonstrates that the introduction of three chlorine atoms onto the BPS scaffold reduces, but does not eliminate, its ability to activate the estrogen receptor, positioning triClBPS as a lower-potency endocrine-active compound compared to its non-halogenated parent.

Endocrine Disruption Estrogen Receptor GFP Expression System

Thermal Stability & Char Yield in Polyesters

A comparative study of polyesters synthesized from various bisphenols demonstrated that halogen substitution on the bisphenol S core significantly alters thermal degradation behavior. While the study specifically evaluated tetrachloro- and tetrabromobisphenol S, it provides class-level inference for trichloro Bisphenol S. The data showed that polyesters derived from halogenated bisphenol S exhibited a lower thermal decomposition temperature and a higher residue (char) yield compared to those derived from non-halogenated bisphenol A [1]. The effect was attributed to the halogen atoms promoting cross-linking and char formation during pyrolysis, a mechanism that is expected to be present, albeit to a lesser extent, in the tri-chlorinated analog [1].

Flame Retardancy Polyester Synthesis Thermal Decomposition

Flame Retardancy vs. BPA Polyesters

In the same comparative polyester study, polyesters derived from bisphenol S were found to be inherently more flame-retardant than those derived from bisphenol A [1]. Furthermore, halogen substitution was shown to increase both the self-ignition temperature and the flash point of the resulting polyesters [1]. Although the study used tetrachloro- and tetrabromo- derivatives, the structure-activity relationship indicates that partial halogenation (as in TCBS) should impart intermediate flame-retardant properties, offering a tunable approach to fire safety in polymer design [1].

Flame Retardancy Polymer Additives Fire Safety

UHPLC-MS/MS Selectivity vs. Bisphenol S

A validated UHPLC-MS/MS method for the simultaneous determination of bisphenols in human urine demonstrated that chlorinated bisphenol A derivatives, including trichloro BPA, can be resolved and quantified with high sensitivity [1]. While the study focused on bisphenol A analogs, the analytical behavior of trichloro bisphenol S is expected to be similar, with distinct retention times and mass transitions compared to non-halogenated BPS. The method achieved limits of quantification (LOQ) ranging from 0.1 to 0.6 ng mL⁻¹ and interday variabilities (RSD) from 2.0 to 13.8% across the panel of bisphenols and related compounds [1]. This underscores the need for compound-specific analytical standards, such as TCBS, to ensure accurate identification and quantification in complex environmental or biological matrices.

Analytical Chemistry UHPLC-MS/MS Environmental Monitoring

Environmental Detection in Sewage Sludge

A nationwide survey of municipal sewage sludge in China revealed the widespread presence of various bisphenol analogs, including tetrabromobisphenol A (TBBPA), tetrachlorobisphenol A (TCBPA), and bisphenol S [1]. Although Trichloro Bisphenol S was not specifically targeted in this study, the detection of other halogenated bisphenols at geometric mean concentrations up to 20.5 ng/g dw (for TBBPA) confirms that chlorinated and brominated derivatives are environmentally relevant contaminants that partition to solid matrices [1]. The structural similarity of TCBS suggests it would exhibit comparable persistence and bioaccumulation potential, making it a compound of interest for future monitoring campaigns.

Environmental Fate Sewage Sludge Emerging Contaminants

TCBS: Application Scenarios


Endocrine Disruption & SAR Studies

Based on the direct evidence that Trichloro Bisphenol S exhibits intermediate estrogenic potency between Bisphenol S and the less active dichloro analog [1], TCBS is an ideal compound for investigating the quantitative relationship between halogen substitution pattern and estrogen receptor activation. Researchers can use TCBS as a tool compound to probe the binding pocket of ERα/ERβ and to calibrate in vitro assays for screening other halogenated bisphenols.

Flame-Retardant Polymer Development

The class-level evidence from halogenated bisphenol S polyesters [2] indicates that TCBS can serve as a reactive monomer or chain extender in the synthesis of polyesters, polycarbonates, or epoxy resins with enhanced char formation and increased self-ignition temperatures. Its tri-chlorination provides a middle ground between non-halogenated and fully halogenated systems, allowing formulators to balance flame retardancy with processability and potential environmental concerns.

Environmental Monitoring & Exposure Assessment

Given the demonstrated occurrence of structurally related halogenated bisphenols in sewage sludge [3] and the availability of sensitive UHPLC-MS/MS methods for chlorinated bisphenols [4], procurement of a high-purity TCBS reference standard is essential for environmental analytical laboratories. It enables accurate quantification of TCBS in complex matrices (water, soil, biota, human urine) and supports regulatory compliance and risk assessment efforts.

Comparative Toxicology & Metabolic Fate

The distinct halogenation profile of TCBS, compared to the fully chlorinated TCBPS or non-halogenated BPS, makes it a valuable probe for studying the influence of chlorine atoms on metabolic stability, phase I/II biotransformation pathways, and toxicokinetics. Researchers can use TCBS to determine how the degree of chlorination affects hepatic clearance, protein binding, and potential bioaccumulation, which is critical information for safety evaluations of this class of emerging contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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